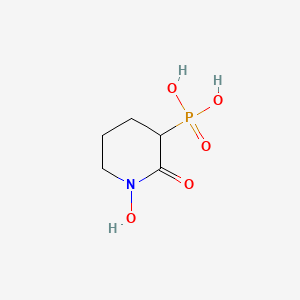

(1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid

Description

Historical Context of Phosphonic Acid Derivatives as Enzyme Inhibitors

The journey of phosphonic acids in biomedical science is rooted in their fundamental chemical properties. These organophosphorus compounds are characterized by a stable carbon-to-phosphorus (C-P) bond, which makes them resistant to chemical and enzymatic hydrolysis, thermal decomposition, and photolysis, unlike their phosphate (B84403) ester counterparts that contain a more labile phosphorus-to-oxygen (P-O) bond. researchgate.net The first naturally occurring phosphonate (B1237965), 2-aminoethylphosphonic acid (2-AEP), was identified in 1959. researchgate.net However, synthetic phosphonates have been developed since the early 20th century, finding applications as antibiotics, antiviral agents, and herbicides. researchgate.net

A pivotal role for phosphonic acid derivatives in drug design is their function as enzyme inhibitors. researchgate.net Their tetrahedral geometry allows them to act as mimics of the tetrahedral transition states that occur during enzymatic reactions, such as the hydrolysis of peptide bonds. researchgate.nettandfonline.com This concept, known as transition state analogy, explains their potency as competitive inhibitors for various enzyme classes, including peptidases and lipases. researchgate.netacs.orgtandfonline.com Because the enzyme binds more tightly to the transition state of a reaction than to the substrate itself, a stable molecule that resembles this high-energy state can act as a powerful inhibitor. researchgate.net Furthermore, phosphonates are widely used as isosteric mimics of phosphates, allowing them to serve as stable analogues of enzyme substrates or cofactors, which has proven successful in developing agents against viruses and parasites. researchgate.netbeilstein-journals.org

Rationale for Investigating Piperidinone-Based Phosphonic Acids in Disease Biology

The rationale for exploring piperidinone-based phosphonic acids stems from the convergence of two established strategies in medicinal chemistry: the utility of the phosphonic acid group as an enzyme-inhibiting warhead and the biological relevance of the piperidinone scaffold. The phosphonic acid moiety is a well-established structural motif for creating inhibitors that mimic the transition states of enzymatic reactions, particularly those involving carboxylate or phosphate groups. tandfonline.combeilstein-journals.org Its tetrahedral structure and negative charge at physiological pH allow it to interact strongly with active sites of enzymes like proteases and metallo-aminopeptidases. tandfonline.combeilstein-journals.org

The piperidinone ring system, a cyclic amide, is a recognized "privileged scaffold" in drug discovery. This means it is a molecular framework that is capable of binding to multiple, diverse biological targets. Compounds containing the 4-piperidone (B1582916) core have demonstrated a wide range of biological activities, including antiproliferative properties against various human tumor cell lines, anti-inflammatory effects, and antiviral capabilities. nih.gov

By combining the piperidinone scaffold with a phosphonic acid functional group, researchers aim to create novel molecules that leverage the biological activities of both components. This synthetic strategy is intended to generate compounds with high potency and selectivity for specific enzyme targets implicated in disease, thereby providing new avenues for therapeutic intervention.

Overview of Research Trajectories for (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic Acid (HEX)

The primary research trajectory for (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid (HEX) is its development as a targeted inhibitor of the glycolytic enzyme enolase for cancer therapy. acs.orgnih.gov Enolase catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP), a crucial step in glycolysis. acs.org Humans have two main enolase isoforms, ENO1 and ENO2, which share a high degree of sequence identity. acs.org

The therapeutic strategy involving HEX is based on the concept of "collateral lethality." acs.org Certain cancers, such as glioblastoma, harbor a homozygous deletion of the ENO1 gene, which is located on the 1p36 chromosomal locus. acs.orgnih.gov These cancer cells are uniquely dependent on the remaining paralogous isoform, ENO2, for their survival. Normal cells, which have both ENO1 and ENO2, are not harmed by the inhibition of ENO2. acs.org This creates a therapeutic window to selectively eliminate ENO1-deleted cancer cells by inhibiting ENO2. acs.org

HEX was identified through structure-activity relationship (SAR) studies aimed at improving the specificity for ENO2 over ENO1, starting from an earlier pan-enolase inhibitor, phosphoacetohydroxamate (PhAH). acs.org These efforts led to the development of HEX, a substrate-competitive phosphonate inhibitor that demonstrates a clear preference for ENO2 at lower concentrations. acs.org

A significant challenge in the development of HEX is that, as a phosphonate, it is a dianion at physiological pH and is poorly permeable to cell membranes. acs.org To overcome this, research has focused on creating lipophilic prodrugs. acs.orgnih.gov A notable example is its bis-pivaloyoxymethyl prodrug, known as POMHEX, which is designed to cross cell membranes and then be hydrolyzed by intracellular esterases to release the active HEX compound. acs.orgnih.govacs.org Further research has explored other prodrug strategies, including phosphonoamidate esters, cycloSal, and lipid prodrugs, to improve pharmacokinetic properties and stability in human serum. nih.govhoustonmethodist.orgtmc.edu

| Compound | Target Enzyme | IC₅₀ (µM) at 5 mM 2-PG |

|---|---|---|

| Phosphoacetohydroxamate (PhAH) | ENO1 | 0.12 |

| ENO2 | 0.08 | |

| SF2312 | ENO1 | 0.33 |

| ENO2 | 0.14 | |

| (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid (HEX) | ENO1 | 0.29 |

| ENO2 | 0.07 |

Structure

3D Structure

Properties

IUPAC Name |

(1-hydroxy-2-oxopiperidin-3-yl)phosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10NO5P/c7-5-4(12(9,10)11)2-1-3-6(5)8/h4,8H,1-3H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZQUMSQEGOYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)O)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2004714-32-1 | |

| Record name | (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2004714321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17108 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1-HYDROXY-2-OXOPIPERIDIN-3-YL)PHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64T5RTG4MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Methodologies for 1 Hydroxy 2 Oxopiperidin 3 Yl Phosphonic Acid and Analogues

Retrosynthetic Analysis of the (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic Acid Scaffold

A retrosynthetic analysis of the (1-hydroxy-2-oxopiperidin-3-yl)phosphonic acid (HEX) scaffold reveals several potential synthetic disconnections. The core structure consists of a 2-oxopiperidine ring substituted with a hydroxyl group at the 1-position and a phosphonic acid group at the 3-position.

A primary disconnection can be made at the C-P bond, suggesting a synthetic route involving the introduction of a phosphonate (B1237965) group onto a pre-formed piperidinone ring. This approach would likely involve the nucleophilic addition of a phosphite (B83602) reagent to an electrophilic precursor, such as an enone or an iminium ion derivative of the piperidinone. researchgate.net

Alternatively, the piperidinone ring itself can be constructed through various cyclization strategies. For instance, a linear precursor containing both the phosphonate and the necessary functionalities for ring closure could be envisioned. This might involve an intramolecular Michael addition or an amidation reaction to form the cyclic lactam structure.

The synthesis of phosphinic pseudopeptides, which share some structural similarities with HEX, often involves the construction of the phosphinic dipeptide derivatives as a key step. researchgate.net This suggests that building the phosphonate-containing backbone early in the synthesis is a viable strategy. The synthesis of α-aminophosphonic acids incorporated into heterocyclic systems like tetrahydroquinoline has been achieved through the introduction of the phosphonate group into N-acyliminium ion intermediates. researchgate.net This highlights a potential pathway for the stereocontrolled synthesis of the HEX scaffold.

Enantioselective and Diastereoselective Synthetic Approaches to HEX Stereoisomers

The stereochemistry at the C3 position of the piperidinone ring is a critical aspect of the synthesis of HEX and its analogues, as different stereoisomers can exhibit varying biological activities. Consequently, the development of enantioselective and diastereoselective synthetic methods is of paramount importance.

One established strategy for achieving stereocontrol in the synthesis of similar heterocyclic phosphonates involves the use of chiral auxiliaries or catalysts. For example, the synthesis of enantiomers of octahydroindole-2-phosphonic acid has been accomplished through the nucleophilic addition of triethyl phosphite to a chiral N-acyliminium ion derived from (R)-4-hydroxypiperidin-2-one. researchgate.net This approach leads to the formation of diastereomers that can be separated by column chromatography. Subsequent chemical manipulations, such as oxidation and highly diastereoselective reduction, can be used to epimerize specific stereocenters and access other stereoisomers. researchgate.net

Organocatalysis represents another powerful tool for asymmetric synthesis. The organocatalyzed asymmetric reaction of α,β-unsaturated aldehydes has been shown to provide stereocontrolled access to chiral cyclohexadienal backbones, demonstrating the potential of this approach for constructing chiral cyclic systems. nih.gov While not directly applied to HEX, this methodology could potentially be adapted for the enantioselective synthesis of a suitable piperidinone precursor.

Protecting Group Strategies for Phosphonic Acid and Hydroxyl Moieties in HEX Synthesis

The presence of reactive phosphonic acid and hydroxyl groups in the HEX scaffold necessitates the use of protecting groups during synthesis to prevent unwanted side reactions. jocpr.comlibretexts.org The selection of appropriate protecting groups is guided by their stability to the reaction conditions employed in subsequent steps and the ease of their removal under mild conditions. oup.com

Table 1: Protecting Groups for Hydroxyl Moieties

| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Key Characteristics |

|---|---|---|---|---|

| Benzyl (B1604629) ether | Bn | Benzyl bromide (BnBr), base (e.g., NaH) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to a wide range of conditions; removed under neutral conditions. |

| Trimethylsilyl ether | TMS | Trimethylsilyl chloride (TMSCl), base (e.g., Et₃N) | Mild acid (e.g., HCl in MeOH) or fluoride (B91410) source (e.g., TBAF) | Easily introduced and removed; sensitive to acidic conditions. zmsilane.comhighfine.com |

Table 2: Protecting Groups for Phosphonic Acid Moieties

| Protecting Group | Introduction Conditions | Removal Conditions | Key Characteristics |

|---|---|---|---|

| Diethyl ester | Diethyl phosphite as starting material | Acid hydrolysis (e.g., concentrated HCl) or McKenna reaction (TMSBr, then MeOH) researchgate.netnih.gov | Commonly used due to the availability of starting materials. |

| Dibenzyl ester | Dibenzyl phosphite as starting material | Catalytic hydrogenation (e.g., H₂, Pd/C) nih.gov | Allows for deprotection under neutral conditions, orthogonal to acid-labile groups. |

In the context of HEX synthesis, the hydroxyl group is often protected as a benzyl ether, which can be conveniently removed by catalytic hydrogenation in the final steps of the synthesis. acs.orgnih.gov The phosphonic acid is typically handled in its ester form, such as a diethyl or dibenzyl phosphonate, throughout the synthetic sequence. The deprotection of these esters is a crucial final step to yield the active phosphonic acid. The McKenna procedure, which involves treatment with bromotrimethylsilane (B50905) followed by methanolysis, is a widely used method for the dealkylation of dialkyl phosphonates to furnish the free phosphonic acid. researchgate.netnih.gov

Development of Expedient Synthetic Procedures for Phosphonoamidate and Prodrug Derivatives of HEX

Due to the dianionic nature of the phosphonate group at physiological pH, HEX exhibits poor cell permeability. acs.org To overcome this limitation, various prodrug strategies have been developed to mask the phosphonic acid and enhance cellular uptake. These prodrugs are designed to be cleaved intracellularly by enzymes to release the active HEX molecule.

Bis-ester Prodrugs: A common approach involves the synthesis of bis-ester prodrugs. For instance, the bis-pivaloyoxymethyl (POM) prodrug of HEX, known as POMHEX, has been developed. tmc.eduresearchgate.net The synthesis of such prodrugs typically involves the reaction of a protected HEX precursor with an appropriate alkyl halide, such as chloromethyl pivalate. Other bis-ester strategies include the use of isopropyloxymethyl carbonate (POC) and S-acyl-2-thioethyl (SATE) promoieties. nih.gov The synthesis of a bis-POC ester prodrug was achieved through an SN2 reaction between a hydroxamate-protected hydroxypiperidinone precursor and chloromethyl isopropyl carbonate, followed by palladium-catalyzed hydrogenation. acs.orgnih.gov

Phosphonoamidate Prodrugs: Phosphonoamidate prodrugs represent another important class of HEX derivatives. The synthesis of these compounds often involves the activation of the phosphonic acid or a phosphonate ester, followed by coupling with an amino acid ester. For example, a bis-alanyl isopropyl ester prodrug was synthesized by chlorination of a protected HEX intermediate, followed by coupling with isopropyl L-alaninate and subsequent debenzylation via hydrogenation. nih.gov

McGuigan (ProTide) Prodrugs: The ProTide technology, a well-established phosphonoamidate prodrug approach, has also been explored for HEX. nih.gov However, in the case of HEX, McGuigan prodrugs were found to be inefficiently bioactivated in certain cancer cell lines. houstonmethodist.orgtmc.eduresearchgate.net

The intracellular bioactivation of these prodrugs is a critical aspect of their design. Bis-ester prodrugs are typically cleaved in a two-step process involving carboxylesterases and then phosphodiesterases. acs.orgnih.gov Phosphonoamidate prodrugs undergo esterase hydrolysis to yield a phosphonoamidate intermediate, which is then susceptible to hydrolysis to release the active drug. acs.orgnih.gov

Scalability Considerations for Academic and Preclinical Research Scale Synthesis

The scalability of the synthetic route for HEX and its analogues is an important consideration for producing sufficient quantities of material for academic and preclinical research. While large-scale industrial synthesis presents its own unique challenges, even at the laboratory scale, several factors can impact the efficiency and practicality of a synthetic sequence.

Key considerations for scalability include:

Reagent Cost and Availability: The cost and commercial availability of starting materials and reagents can significantly impact the feasibility of a synthesis on a larger scale.

Reaction Conditions: Reactions that require cryogenic temperatures, high pressures, or specialized equipment may be difficult to scale up. The use of hazardous or toxic reagents also requires careful consideration of safety protocols and waste disposal.

Purification Methods: Chromatographic purification, while effective on a small scale, can become cumbersome and time-consuming for larger quantities. Crystallization or distillation are often preferred for purification at scale.

Robustness of Reactions: Reactions should be robust and reproducible, with minimal sensitivity to minor variations in reaction conditions.

The synthesis of hydroxyethylidene diphosphonic acid, a related compound, has been optimized for industrial production using methods that involve readily available starting materials like phosphorous acid and acetyl chloride, and processes designed for continuous operation. google.comgoogle.com While the synthesis of HEX is more complex due to its chiral nature and additional functional groups, some of the principles of process optimization, such as minimizing the number of steps and using readily available reagents, can be applied.

For academic and preclinical research, a balance must be struck between the elegance of a synthetic route and its practicality for producing the required amounts of the target compound. The synthetic strategies developed for HEX and its prodrugs, which often involve standard organic transformations such as SN2 reactions, amidations, and hydrogenations, are generally amenable to scale-up to the gram scale required for such studies. acs.orgnih.gov

Biological and Biochemical Investigations of 1 Hydroxy 2 Oxopiperidin 3 Yl Phosphonic Acid Hex

In Vitro Enzyme Inhibition Studies: Focus on Enolase (ENO) Isoforms

Enolase is a crucial metalloenzyme that catalyzes the dehydration of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis. acs.orgnih.gov In mammals, three isoforms of enolase exist: ENO1, ENO2, and ENO3. While ENO1 is ubiquitously expressed, ENO2 is primarily found in neuronal and neuroendocrine tissues. The significant structural similarity between the active sites of ENO1 and ENO2 presents a challenge for developing isoform-specific inhibitors. nih.gov

Kinetic Characterization of Enolase Inhibition by HEX (e.g., IC50 values, mechanism of inhibition)

HEX has been identified as a substrate-competitive inhibitor of enolase, meaning it competes with the natural substrate, 2-PG, for binding to the enzyme's active site. acs.orgnih.gov Its inhibitory activity has been quantified against various enolase isoforms from different species.

Studies have determined the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) for HEX against human enolase isoforms and enolases from pathogenic organisms. These kinetic parameters demonstrate HEX's potency as an enolase inhibitor. For instance, HEX shows a Kᵢ of 269.4 nM for ENO1 and 74.4 nM for ENO2. medchemexpress.com Another study reported Kᵢ values of 232 nM for ENO1 and 64 nM for ENO2, further supporting its preference for the ENO2 isoform. nih.gov

The compound is also a potent inhibitor of enolase from the pathogenic amoeba Naegleria fowleri (NfENO), with a reported IC₅₀ value of 0.14 µM. medchemexpress.comresearchgate.netbiorxiv.org Its activity extends to the enolase from Trypanosoma brucei (TbENO), the parasite responsible for African trypanosomiasis, with an IC₅₀ of 2.1 µM. medchemexpress.com

Table 1: In Vitro Inhibitory Activity of HEX Against Various Enolase Isoforms

| Enzyme Target | Parameter | Value | Reference |

|---|---|---|---|

| Human ENO1 | Kᵢ | 269.4 nM | medchemexpress.com |

| Kᵢ | 232 nM | nih.gov | |

| Human ENO2 | Kᵢ | 74.4 nM | medchemexpress.com |

| Kᵢ | 64 nM | nih.gov | |

| Naegleria fowleri Enolase (NfENO) | IC₅₀ | 0.14 µM | medchemexpress.comresearchgate.netbiorxiv.org |

| Trypanosoma brucei Enolase (TbENO) | IC₅₀ | 2.1 µM | medchemexpress.com |

Specificity and Selectivity Profiling Against Enolase Isoforms (e.g., ENO1 vs. ENO2)

A key feature of HEX is its preferential inhibition of the ENO2 isoform over ENO1. acs.orgnih.govresearchgate.net Kinetic studies consistently show that HEX is approximately four-fold more selective for ENO2 compared to ENO1. acs.orgnih.govresearchgate.net This selectivity is a critical aspect of its therapeutic rationale, particularly for treating cancers that have a homozygous deletion of the ENO1 gene. nih.govnih.gov

The ENO1 gene is located on chromosome arm 1p36, a region that is frequently deleted in several cancer types, including glioblastoma. acs.orgnih.gov Cancer cells with this deletion become entirely dependent on the ENO2 isoform to sustain glycolysis. nih.govmdanderson.org By selectively inhibiting ENO2, HEX can theoretically kill these cancer cells while sparing healthy cells where ENO1 is the predominant and functional isoform. acs.orgnih.gov This approach aims to create a large therapeutic window, avoiding the potential toxicity associated with non-specific enolase inhibition, such as anemia, which could result from inhibiting ENO1 in red blood cells. nih.govnih.gov The development of HEX was a result of structure-activity relationship (SAR) studies aimed at improving specificity for ENO2, starting from a pan-enolase inhibitor scaffold. nih.govresearchgate.net

Cellular Assays and Pathway Modulation in Disease Models

The biochemical activity of HEX observed in vitro has been further investigated in cellular models to assess its target engagement, effects on metabolic pathways, and phenotypic consequences in relevant disease contexts.

Cell-Based Target Engagement Assays (e.g., in ENO1-deleted cancer cells)

Due to its anionic nature at physiological pH, HEX itself has poor cell permeability. acs.orgacs.org To overcome this, a cell-permeable bis-pivaloyloxymethyl (POM) ester prodrug, known as POMHEX, was synthesized. acs.orgnih.gov POMHEX can efficiently cross cell membranes and is intracellularly hydrolyzed to release the active inhibitor, HEX. acs.org

In cell-based assays, HEX demonstrated selective toxicity toward cancer cells with homozygous ENO1 deletion. For example, in the D423 glioblastoma cell line, which lacks ENO1, HEX exhibited an IC₅₀ of approximately 1.3 µM. acs.orgmedchemexpress.com In contrast, its toxicity was significantly lower in cell lines with intact ENO1. acs.org The more cell-permeable prodrug, POMHEX, showed even greater potency, with low nanomolar IC₅₀ values against ENO1-deleted glioma cells. nih.govmdanderson.org This selective killing of ENO1-deleted cells provides strong evidence of on-target engagement within a cellular context. acs.orgnih.gov

Table 2: Cellular Activity of HEX in an ENO1-Deleted Glioblastoma Cell Line

| Cell Line | Genotype | Compound | Parameter | Value | Reference |

|---|---|---|---|---|---|

| D423 | ENO1-/- | HEX | IC₅₀ | ~1.3 µM | acs.orgmedchemexpress.com |

| D423 | ENO1-/- | POMHEX | IC₅₀ | ~0.03 µM | acs.org |

Effects on Glycolytic and Other Metabolic Pathways (e.g., metabolomic studies)

As expected for an enolase inhibitor, treatment with HEX leads to significant alterations in cellular metabolism, particularly within the glycolytic pathway. In ENO1-deleted cancer cells, HEX treatment causes a dose-dependent decrease in lactate production, a key end-product of glycolysis. nih.gov

Metabolomic studies have provided a more detailed picture of these metabolic shifts. Treatment of susceptible cells or xenografted tumors with HEX results in the accumulation of glycolytic intermediates that are upstream of the enolase-catalyzed step. biorxiv.orgresearchgate.net Specifically, there is a notable increase in the levels of glycerate, a marker of enolase inhibition. nih.gov Metabolomic profiling of tumors treated with HEX showed a buildup of metabolites such as glyceraldehyde-3-phosphate and S-lactoyl-glutathione. researchgate.net This metabolic bottleneck confirms that HEX effectively blocks the glycolytic flux at the enolase step, leading to energy stress in cancer cells dependent on glycolysis. nih.gov

Phenotypic Screening in Pathogen and Cancer Cell Models

The inhibitory activity of HEX has been evaluated in various disease models, demonstrating its potential as an anti-cancer and anti-pathogenic agent.

In oncology, HEX and its prodrug POMHEX have shown potent anti-neoplastic effects against ENO1-deleted glioblastoma models. nih.govmdanderson.org Treatment of these cancer cells in vitro inhibits cell growth and induces cell death. mdanderson.orgdrugtargetreview.com In animal models with intracranial ENO1-deleted tumors, administration of HEX and POMHEX led to a significant inhibition of tumor growth, with some cases showing complete tumor regression. nih.govmedchemexpress.comdrugtargetreview.com

In the context of infectious diseases, HEX has demonstrated significant activity against the pathogenic amoeba Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis. It is toxic to N. fowleri trophozoites with an effective concentration (EC₅₀) of 0.21 µM. medchemexpress.comresearchgate.netbiorxiv.org In animal models of N. fowleri infection, treatment with HEX extended the lifespan of infected animals. medchemexpress.com The compound has also been tested against the malaria parasite Plasmodium falciparum, although it showed poor activity with an EC₅₀ greater than 15 µM. medchemexpress.com

Interaction with Biomolecular Systems (e.g., protein binding)

(1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid, commonly referred to as HEX, is a phosphonate (B1237965) compound recognized for its role as a competitive inhibitor of the glycolytic enzyme enolase. nih.gov This enzyme catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (PEP), a critical step in both glycolysis and gluconeogenesis. nih.gov Research has primarily focused on HEX's interaction with enolase isoforms from various organisms, revealing it as a potent inhibitor with therapeutic potential.

Structure-activity relationship (SAR) studies led to the identification of HEX as a derivative of the natural product antibiotic SF2312, with modifications aimed at improving specificity for human enolase 2 (ENO2). acs.org HEX, a six-membered ring structure, demonstrates preferential binding to certain enolase isoforms compared to its five- and seven-membered ring analogs. nih.govplos.org

Inhibition of Human Enolase (ENO)

HEX was developed as a selective inhibitor for the human enolase 2 (ENO2) isoform over enolase 1 (ENO1). plos.org Cancers that have a homozygous deletion of the ENO1 gene become highly dependent on the ENO2 isoform for glycolysis. nih.govresearchgate.net This dependency makes them particularly vulnerable to ENO2 inhibition. HEX exhibits a clear preference for ENO2, which is crucial for its selective action against such cancer cells. nih.gov It functions as a substrate-competitive inhibitor of ENO2. nih.govhoustonmethodist.org

Inhibition of Pathogen Enolase

The essential role of glycolysis in various pathogens has made enolase an attractive target for antimicrobial drug development. HEX has been investigated for its inhibitory activity against enolase from several pathogenic organisms.

Naegleria fowleri Enolase (NfENO): HEX is a potent inhibitor of NfENO, the enolase from the amoeba Naegleria fowleri. plos.orgbiorxiv.org It acts as a competitive inhibitor of NfENO and binds strongly to the enzyme's active site. plos.org Molecular docking simulations calculated a strong binding affinity for this interaction. plos.orgbiorxiv.org The inhibitory effect of HEX on NfENO is more potent than that of the pan-enolase inhibitor SF2312 and other analogs with different ring sizes. plos.org

Trypanosoma brucei Enolase (TbENO): In the case of Trypanosoma brucei, the causative agent of African trypanosomiasis, HEX is less potent against its enolase (TbENO) compared to its five-membered ring analog, (1-hydroxy-2-oxopyrrolidin-3-yl) phosphonic acid (deoxy-SF2312). nih.gov This suggests that the larger six-membered ring of HEX is less suitable for binding to the active site of TbENO. nih.gov Molecular docking studies support this, showing a less favorable binding affinity for HEX compared to deoxy-SF2312, although it is still predicted to bind. nih.govclemson.edu An analog with a larger seven-membered ring, HEPTA, was found to be inactive against TbENO. nih.gov

The following tables summarize the inhibitory activity and binding affinities of HEX and related compounds against various enolase isoforms.

Table 1: Inhibitory Concentration (IC₅₀) of HEX and Analogs against Various Enolase Isoforms

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| HEX | N. fowleri ENO (NfENO) | 0.14 ± 0.04 | plos.org |

| HEX | T. brucei ENO (TbENO) | 2.1 ± 1.1 | nih.gov |

| deoxy-SF2312 | T. brucei ENO (TbENO) | 0.60 ± 0.23 | nih.govclemson.edu |

| SF2312 | N. fowleri ENO (NfENO) | 0.31 ± 0.07 | plos.org |

Table 2: Molecular Docking Binding Affinities of HEX and Analogs with Enolase Active Sites

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| HEX | N. fowleri ENO (NfENO) | -8.6 | plos.orgbiorxiv.org |

| HEX | T. brucei ENO (TbENO) | -7.5 | nih.gov |

| deoxy-SF2312 | T. brucei ENO (TbENO) | -6.8 | nih.gov |

Structure Activity Relationship Sar Studies of 1 Hydroxy 2 Oxopiperidin 3 Yl Phosphonic Acid Derivatives

Systematic Modification of the Phosphonic Acid Moiety and its Influence on Activity

The phosphonic acid group is a critical component for the inhibitory activity of HEX, acting as a mimic of the phosphate (B84403) group of the natural enolase substrate, 2-phosphoglycerate (2-PG). nih.govrsc.org Modifications to this moiety have generally demonstrated its necessity for potent enzyme inhibition, although prodrug strategies have been extensively explored to improve cellular permeability and in vivo delivery. nih.govnih.govresearchgate.net

Initial modifications focused on replacing the phosphonate (B1237965) group entirely. For instance, substituting the phosphonate with a sulfonate group resulted in significant conformational and electrostatic changes within the enzyme's binding pocket, leading to a loss of biological activity. rsc.org This underscores the specific requirement for the phosphonate group for effective interaction with the enolase active site.

A major focus of SAR studies has been the development of prodrugs by masking the dianionic phosphonic acid to create more lipophilic, cell-permeable derivatives. nih.govresearchgate.net These prodrugs are designed to be cleaved by intracellular esterases to release the active HEX compound. acs.org A common strategy involves the creation of bis-pivaloyloxymethyl (POM) esters, resulting in the compound POMHEX. nih.govresearchgate.net While POMHEX is an effective prodrug for delivering HEX into cells, the POM modifications render the compound itself inactive as a direct enzyme inhibitor, likely due to steric interference of the bulky POM groups within the active site. biorxiv.orgplos.org

Further exploration of ester-based prodrugs revealed a high degree of functional group tolerance at the terminal acyl group. acs.org This is supported by the similar order-of-magnitude potency observed in various bis-ester prodrugs, as detailed in the table below.

| Compound/Prodrug Strategy | Modification Description | Effect on Activity |

| HEX (Parent Compound) | Free phosphonic acid | Potent direct inhibitor of enolase. acs.orgbiorxiv.org |

| POMHEX (bis-POM) | Bis-pivaloyloxymethyl ester | Inactive as an enzyme inhibitor; functions as a cell-permeable prodrug. biorxiv.orgplos.orgresearchgate.net |

| bis-POC Prodrug | Bis-propoxycarbonyl ester | Exhibits potent activity in cell-based assays. acs.org |

| bis-SATE Prodrug | Bis-(S-acetyl-2-thioethyl) ester | Exhibits potent activity in cell-based assays. acs.org |

| Phosphonoamidate Esters | Amidate linkage to the phosphorus atom | Efficiently bioactivated in glioma cells. nih.govresearchgate.net |

| McGuigan Prodrugs | Aryl and amino acid ester promoieties | Not efficiently bioactivated in glioma cells. nih.govresearchgate.net |

| Sulfonate Analog | Phosphonate group replaced by a sulfonate group | Loss of biological activity. rsc.org |

Other prodrug strategies, including cycloSal and lipid-based approaches, have also yielded derivatives with low micromolar IC50 values in cell-based assays and improved stability in human serum compared to early ester prodrugs. nih.govresearchgate.net In contrast, McGuigan prodrugs were found to be inefficiently bioactivated. nih.govresearchgate.net Collectively, these findings confirm that while the free phosphonic acid is essential for direct enzymatic inhibition, its properties can be temporarily masked through various prodrug strategies to enhance delivery, with the efficiency of bioactivation being highly dependent on the specific promoiety used. acs.orgnih.govresearchgate.net

Chemical Modifications on the Piperidinone Ring System of HEX

The six-membered piperidinone ring serves as the structural scaffold for HEX, correctly positioning the crucial phosphonate and N-hydroxyl functional groups for optimal interaction with the enolase active site. rsc.orgnih.gov SAR studies on this ring system have explored the effects of ring size, substituents, and stereochemistry.

The core scaffold of HEX has shown some tolerance to variations in ring size. Analogs featuring a five-membered pyrrolidinone ring (e.g., deoxy-SF2312) and a seven-membered azepanone ring (HEPTA) were both found to retain activity against N. fowleri enolase (NfENO). biorxiv.org This suggests that a degree of flexibility in the backbone is permissible without completely abrogating inhibitory activity.

However, the introduction of significant steric bulk or conformational constraints has proven to be detrimental. The development of bicyclic analogs, which rigidly lock the conformation of the ring system, resulted in a complete loss of biological activity. rsc.orgnih.gov This loss of potency is attributed to unfavorable steric interactions within the enzyme's active site, indicating that the flexibility of the monocyclic scaffold is important for achieving the correct binding conformation. rsc.orgnih.gov

| Analog Type | Ring System | Effect on Activity |

| HEX (Parent Compound) | 6-membered piperidinone | Potent inhibitor. biorxiv.org |

| deoxy-SF2312 | 5-membered pyrrolidinone | Retains activity against NfENO. biorxiv.org |

| HEPTA | 7-membered azepanone | Retains activity against NfENO. biorxiv.org |

| Bicyclic Analogs | Conformationally restricted bicyclic systems | Loss of biological activity due to steric hindrance. rsc.orgnih.gov |

The stereochemistry of the substituents on the piperidinone ring is a critical determinant of enolase inhibitory activity. The carbon at the 3-position, which bears the phosphonic acid group, is a chiral center. Studies on related analogs have clarified the strict stereochemical requirements for binding to the enolase active site. nih.govacs.org For example, research on a Cα-methyl derivative of the related natural product SF2312 (mSF2312) demonstrated that binding to human ENO2 was specific to the (3S, 5S) enantiomer. nih.govacs.org This finding strongly implies that the biological activity of HEX is also dependent on a specific stereoisomer, where the phosphonate group is oriented in a precise manner to allow for optimal interactions with active site residues. The synthesis and crystallographic analysis of one analog confirmed the structure as the (R)-isomer, further highlighting the importance of defined stereochemistry for activity. rsc.org

Role of the N-Hydroxyl Moiety in Biological Activity and Target Interaction

The N-hydroxyl group, which forms a cyclic hydroxamate within the piperidinone ring, is the second key functional group essential for the biological activity of HEX. rsc.orgnih.gov SAR studies have unequivocally demonstrated that this moiety is indispensable for potent inhibition of enolase. biorxiv.orgplos.org

To probe its importance, analogs were synthesized where the N-hydroxyl group was modified or replaced. An N-benzyloxy analog, BenzylHEX, was designed as a negative control that could not properly coordinate with the magnesium ions in the enolase active site. biorxiv.orgplos.org As expected, BenzylHEX showed no inhibitory activity against NfENO, confirming that the free N-hydroxyl group is required for target binding. biorxiv.orgplos.org Similarly, replacing the N-hydroxyl group with an amine group also led to a significant reduction in activity. rsc.org

These results confirm that both the N-hydroxyl (hydroxamate) and the phosphonate functional groups are absolutely necessary to maintain the potency of the HEX scaffold. rsc.orgnih.gov While the N-hydroxyl group can be temporarily acylated in certain prodrug formulations without eliminating cell-based activity, this is because the acyl group can be hydrolyzed intracellularly to regenerate the active hydroxamate. acs.org The fundamental requirement for the N-hydroxyl group points to its direct and critical role in coordinating with the catalytic machinery in the enolase active site. biorxiv.orgplos.org

Conformation-Activity Relationships and Pharmacophore Identification

The collective SAR data for HEX and its derivatives have provided significant insights into the conformational requirements for activity and have helped to define a clear pharmacophore model for enolase inhibition. The essential pharmacophoric elements are the phosphonate and the N-hydroxyl groups, positioned on a flexible cyclic scaffold. rsc.orgnih.gov

Molecular docking simulations have shown that HEX binds strongly within the active site of enolase. biorxiv.orgplos.org The phosphonate group mimics the substrate's phosphate, while the hydroxamate portion is crucial for coordinating with active site metal ions and interacting with key residues. biorxiv.orgplos.org The activity of five- and seven-membered ring analogs indicates that the precise scaffold can be varied, as long as the crucial functional groups maintain their optimal relative spatial orientation for binding. biorxiv.org

Conversely, the complete loss of activity observed with rigid bicyclic analogs highlights the importance of conformational flexibility. rsc.orgnih.gov These conformationally constrained molecules are apparently unable to adopt the specific geometry required to fit within the active site, resulting in unfavorable steric clashes. rsc.orgnih.gov This suggests that the active conformation of HEX is a specific, low-energy state that is readily accessible from the flexible monocyclic structure but not from a rigid bicyclic framework. Therefore, the pharmacophore model for this class of inhibitors includes not only the key functional groups but also the capacity of the scaffold to adopt a specific three-dimensional arrangement upon binding. rsc.orgnih.gov

Mechanistic Elucidation of 1 Hydroxy 2 Oxopiperidin 3 Yl Phosphonic Acid Hex Action at the Molecular Level

Detailed Enzyme Inhibition Mechanisms (e.g., competitive inhibition of enolase)

HEX functions as a substrate-competitive inhibitor of enolase, the enzyme that catalyzes the reversible dehydration of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP) in the penultimate step of glycolysis. The inhibitory action of HEX stems from its structural similarity to the natural substrate, 2-PG, allowing it to bind to the enzyme's active site but prevent the catalytic reaction.

A key characteristic of HEX is its preferential inhibition of the enolase 2 (ENO2) isoform over enolase 1 (ENO1). This specificity is crucial for its therapeutic potential, particularly in the context of cancers with homozygous deletion of the ENO1 gene, which become highly dependent on the ENO2 paralogue for glycolysis. Studies have quantified this preference, showing a roughly four-fold greater affinity for ENO2. The development of HEX was the result of structure-activity relationship (SAR) studies aimed at improving this specificity.

The inhibitory potency of HEX has been determined against various enolase orthologs, highlighting its effectiveness across different species. For instance, it is a potent inhibitor of Naegleria fowleri enolase (NfENO). The table below summarizes the reported inhibition constants for HEX against different enolase isoforms.

| Enzyme Target | Inhibition Constant | Value |

|---|---|---|

| Human ENO1 | Ki | 269.4 nM |

| Human ENO2 | Ki | 74.4 nM |

| Naegleria fowleri ENO (NfENO) | IC50 | 0.14 µM |

| Trypanosoma brucei ENO (TbENO) | IC50 | 2.1 µM |

Binding Site Characterization via Structural Biology (e.g., X-ray crystallography of enzyme-HEX complex)

The precise molecular interactions between HEX and its target have been elucidated through X-ray crystallography. The crystal structure of human enolase 2 (ENO2) in complex with the (S)-enantiomer of HEX has been solved at a resolution of 2.63 Å and is available in the Protein Data Bank under the accession code 5IDZ .

This structural data provides a detailed view of the inhibitor within the enzyme's active site. The binding pockets of human ENO2 and other orthologs like N. fowleri enolase (NfENO) are highly conserved. A structural comparison between the HEX-bound human ENO2 (PDB: 5IDZ) and the 2-PG-bound NfENO (PDB: 7UGH) reveals that the residues within 5 Å of the ligand are nearly identical.

In the active site of yeast enolase, the substrate's carboxyl group is known to interact with His373 and Lys396, while the phosphate (B84403) group forms hydrogen bonds with Arg374. A magnesium ion (Mg²⁺) is also critical for coordinating the substrate. The crystal structure of the HEX-enolase complex confirms that HEX occupies this same site, with its phosphonate (B1237965) and hydroxamate moieties mimicking the binding of the phosphate and carboxylate groups of the natural substrate, thereby competitively blocking its access.

Molecular Dynamics Simulations of Compound-Target Interactions

Computational methods, including molecular docking, have played a significant role in the development and understanding of HEX's mechanism. Initial design efforts utilized molecular docking studies to identify derivatives of a lead compound, phosphoacetohydroxamate (PhAH), with improved specificity for human ENO2. These simulations helped guide the synthesis of inhibitors with optimized interactions within the active site of ENO2 compared to ENO1.

Molecular docking simulations have also been used to model the interaction between HEX and enolase from other organisms. A simulation of HEX with N. fowleri enolase (NfENO) revealed that the inhibitor binds strongly to the active site with a calculated binding affinity of -8.6 kcal/mol. This strong binding energy is consistent with the potent enzymatic inhibition observed experimentally (IC₅₀ = 0.14 µM). These computational studies corroborate the structural data, confirming that HEX achieves its inhibitory effect by stably occupying the enzyme's active site.

Downstream Molecular Pathway Effects in Inhibited Systems

By inhibiting enolase, HEX directly impacts the central carbon metabolic pathway of glycolysis. Enolase catalyzes the conversion of 2-PG to PEP, a high-energy intermediate used to generate ATP in the final step of glycolysis. Blocking this crucial step leads to predictable and significant alterations in the concentrations of glycolytic metabolites.

Metabolomic studies have confirmed the downstream consequences of enolase inhibition by HEX. In cells and tumors treated with HEX or its prodrug, POMHEX, there is a significant accumulation of glycolytic intermediates that are upstream of enolase. This includes a buildup of 2-phosphoglycerate and 3-phosphoglycerate (B1209933) (3-PG). In parasites treated with HEX, this accumulation of upstream metabolites can be dramatic, ranging from a 4.5- to 78-fold increase.

Conversely, the levels of metabolites downstream of the enzymatic block are depleted. This leads to a decrease in the concentration of phosphoenolpyruvate (PEP) and the final product of glycolysis, lactate. This disruption of glycolysis inhibits the cell's ability to produce energy and essential anabolic precursors, an effect that is particularly detrimental to cancer cells that are highly reliant on this pathway.

Preclinical Investigations and Disease Models for 1 Hydroxy 2 Oxopiperidin 3 Yl Phosphonic Acid Hex and Its Prodrugs

In Vitro Studies in Disease-Relevant Cell Lines (e.g., ENO1-deleted glioma, parasitic trophozoites)

Preclinical evaluation of (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid (HEX) and its cell-permeable prodrug, POMHEX, has been conducted across various disease-relevant cell lines to establish on-target activity and selectivity. These in vitro assays are foundational in demonstrating the compound's mechanism of action and identifying susceptible cellular contexts.

In the field of oncology, studies have focused on glioma cell lines with a specific genetic vulnerability: the homozygous deletion of the ENO1 gene. nih.govdrugtargetreview.com This genetic loss makes the cancer cells entirely dependent on the paralogous isoform, enolase 2 (ENO2), for glycolysis. nih.govdrugtargetreview.com As HEX was designed to preferentially target ENO2, these ENO1-deleted cells provide a highly relevant model system. nih.govdrugtargetreview.com The prodrug POMHEX, which is metabolized intracellularly to the active inhibitor HEX, has demonstrated potent and selective cytotoxicity in ENO1-deleted glioma cells (D423) at low nanomolar concentrations. nih.govbiorxiv.org In contrast, cell lines with intact ENO1 (LN319) or ENO1-deleted cells that have been genetically "rescued" with the reintroduction of ENO1 (D423 ENO1) are significantly less sensitive, highlighting the targeted nature of the therapeutic strategy. nih.gov

In the context of neglected tropical diseases, research has explored the activity of HEX against the pathogenic free-living amoeba Naegleria fowleri, the causative agent of the highly fatal primary amoebic meningoencephalitis (PAM). nih.govtmc.edu Glycolysis is a critical metabolic pathway for the infectious trophozoite stage of this parasite. nih.govtmc.edu HEX proved to be a potent competitive inhibitor of the N. fowleri enolase enzyme (NfENO). nih.govbiorxiv.org Subsequent cell-based assays confirmed that HEX is toxic to N. fowleri trophozoites, with effective concentrations in the sub-micromolar range. nih.govtmc.edunih.gov Interestingly, this antiprotozoal activity appears to be specific, as HEX had no significant impact on the growth of the non-pathogenic amoeba N. gruberi, the pathogenic amoeba Balamuthia mandrillaris, or the obligate parasite Entamoeba histolytica. nih.gov

| Compound | Organism/Cell Line | Target | Potency Metric | Value | Reference |

|---|---|---|---|---|---|

| POMHEX | D423 Glioma (ENO1-/-) | Cell Viability | IC50 | ~30 nM | biorxiv.org |

| POMHEX | D423 ENO1 Glioma (Isogenic Rescue) | Cell Viability | IC50 | >1.5 µM | biorxiv.org |

| HEX | Naegleria fowleri (TY Strain) | Trophozoite Viability | EC50 | 0.87 ± 0.23 µM | nih.gov |

| HEX | Naegleria fowleri (Nf69 Strain) | Trophozoite Viability | EC50 | 0.21 ± 0.02 µM | nih.govtmc.edu |

| HEX | Recombinant N. fowleri Enolase (NfENO) | Enzyme Inhibition | IC50 | 0.14 ± 0.04 µM | nih.govtmc.edu |

In Vivo Efficacy Studies in Animal Models of Disease (e.g., glioblastoma xenografts, amoebae-infected rodents)

Following promising in vitro results, the efficacy of HEX and its prodrugs has been evaluated in animal models that recapitulate key aspects of human diseases, including glioblastoma and primary amoebic meningoencephalitis. nih.govnih.gov

In oncology, researchers have utilized intracranial orthotopic xenograft models of glioblastoma. nih.govbiorxiv.org In these models, human ENO1-deleted glioma cells are implanted into the brains of immunocompromised mice, creating tumors that are highly faithful to the human disease. biorxiv.org Studies have shown that treatment with either HEX or its prodrug POMHEX effectively blocks tumor growth compared to control groups. drugtargetreview.commdanderson.org In long-term experiments, treatment led to sustained tumor regression, and in some cases, complete tumor eradication and long-term, tumor-free survival of the animals were observed. nih.govdrugtargetreview.com The efficacy of HEX was maintained even when co-administered with an agent that restores the integrity of the blood-brain barrier, indicating that the compound can effectively reach its target within the central nervous system. nih.gov

| Compound | Disease Model | Key Findings | Reference |

|---|---|---|---|

| HEX & POMHEX | Intracranial ENO1-deleted glioblastoma xenograft (mice) | Statistically significant attenuation of tumor growth; sustained tumor regression and instances of complete tumor eradication. | nih.govdrugtargetreview.combiorxiv.org |

| HEX | Naegleria fowleri infection (rodents) | Increased longevity and median survival time compared to vehicle-treated controls. | nih.govtmc.edubiorxiv.org |

The selection of animal models for testing HEX and its prodrugs is directly tied to the compound's mechanism of action.

The use of ENO1-deleted glioblastoma xenografts is justified by the "collateral lethality" therapeutic strategy. nih.govnih.gov Cancers such as glioblastoma often feature the deletion of a large chromosomal region (1p36), which includes the ENO1 gene alongside a tumor suppressor gene. nih.govresearchgate.net This collateral loss of ENO1 leaves the cancer cells solely reliant on the ENO2 isoform for glycolysis, creating a specific vulnerability not present in normal tissues, which express both ENO1 and ENO2. nih.govresearchgate.net Therefore, an ENO2-preferential inhibitor like HEX is predicted to selectively kill these cancer cells, providing a large therapeutic window. nih.govdrugtargetreview.com This makes ENO1-deleted orthotopic tumor models the most clinically relevant system to test this hypothesis in vivo. biorxiv.org

The justification for using a rodent model of Naegleria fowleri infection stems from the essentiality of glycolysis for the parasite's infectious stage. nih.govtmc.edu Since HEX was shown to be a potent inhibitor of the parasite's enolase enzyme (NfENO) in vitro, an in vivo infection model is the logical next step to determine if this enzymatic inhibition translates to a therapeutic effect against the backdrop of a host organism. nih.gov This model allows for the assessment of the compound's ability to impact the course of the disease and improve survival. nih.govclemson.edu

In the glioblastoma xenograft models, efficacy was assessed using multiple quantitative endpoints. Tumor volume was monitored over time using T2-weighted Magnetic Resonance Imaging (MRI). nih.gov Key efficacy endpoints included the rate of tumor growth inhibition, the degree of tumor regression, and, most stringently, tumor-free survival, which was often visualized using Kaplan-Meier curves. nih.gov The achievement of complete tumor eradication was a significant endpoint in these studies. nih.govdrugtargetreview.com

In the N. fowleri-infected rodent models, the primary efficacy endpoint was survival. nih.govtmc.edu This was quantified by tracking the longevity of the animals post-infection and calculating the median survival time for treated versus control groups. nih.govbiorxiv.org A secondary endpoint involved examining the brains of surviving animals at the end of the observation period to determine the presence or absence of amoebae, providing insight into whether the treatment suppressed the infection or cleared it completely. tmc.edubiorxiv.org

The biodistribution of a therapeutic agent is critical, especially for diseases of the central nervous system like glioblastoma and primary amoebic meningoencephalitis. Studies have confirmed that HEX is capable of permeating the blood-brain barrier to reach the brain. nih.govnih.gov This was demonstrated in a glioblastoma model where HEX retained its anti-tumor effects even when the breached blood-brain barrier, often associated with these tumors, was pharmacologically sealed. nih.gov

Pharmacokinetic studies in mice have detailed the profile of the prodrug POMHEX and its metabolites, HemiPOMHEX and HEX, in the plasma following various administration routes. researchgate.net These studies show that the esterase-labile POMHEX is rapidly and transiently detected in plasma, quickly undergoing hydrolysis to its downstream metabolites. researchgate.net This rapid conversion of the lipophilic prodrug into its more polar, active form is a key feature of its biodistribution and metabolic profile. researchgate.net

Pharmacodynamic Biomarker Identification in Preclinical Studies

Pharmacodynamic biomarkers are crucial for confirming that a drug is engaging its intended target and eliciting the expected biological effect in vivo. For HEX and its prodrugs, the mechanism of action—inhibition of the enolase enzyme—provides clear and measurable biomarkers. nih.govresearchgate.net

The enolase enzyme catalyzes the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP). researchgate.net Inhibition of this step by HEX is expected to cause an accumulation of the substrate and other glycolytic metabolites that are upstream of the enzymatic block. nih.govresearchgate.net

Metabolomic profiling of both ENO1-deleted tumors from treated mice and HEX-treated N. fowleri cultures has confirmed this mechanism. nih.govbiorxiv.orgnih.gov These analyses revealed a marked, statistically significant accumulation of upstream metabolites, including 3-phosphoglycerate (B1209933) (3-PG) and glycerate. nih.govbiorxiv.org In parasites, treatment with HEX led to a 4.5 to 78-fold accumulation of glycolytic intermediates upstream of NfENO. nih.govtmc.eduresearchgate.net These metabolites serve as direct and robust pharmacodynamic biomarkers, providing unambiguous evidence of on-target enolase inhibition in both preclinical cancer and infectious disease models. nih.govnih.gov

Proof-of-Concept Studies in Specific Therapeutic Areas (e.g., oncology, neglected tropical diseases)

The preclinical investigations of HEX and its prodrugs have provided strong proof-of-concept for their application in distinct therapeutic areas.

In oncology, the successful treatment of intracranial, ENO1-deleted glioblastoma in murine models serves as a powerful in vivo proof-of-concept for the collateral lethality strategy. nih.govnih.gov The ability of POMHEX to selectively kill cancer cells with this specific genetic deletion and eradicate established brain tumors validates ENO2 as a tractable therapeutic target in this patient population. nih.govmdanderson.orgnih.gov These findings demonstrate the potential for precision oncology to exploit genomic deletions, which are often considered un-actionable targets. mdanderson.org

In the field of neglected tropical diseases, the research on HEX provides a compelling proof-of-concept for targeting parasite metabolism. The potent in vitro activity against N. fowleri trophozoites, combined with the significant extension of survival in an animal model of primary amoebic meningoencephalitis, establishes enolase inhibition as a viable therapeutic strategy against this deadly parasite. nih.govtmc.educlemson.edu This work represents a significant step forward in developing treatments for a disease with a mortality rate greater than 95%. nih.govbiorxiv.org

Computational and Theoretical Chemistry of 1 Hydroxy 2 Oxopiperidin 3 Yl Phosphonic Acid Hex

Quantum Chemical Calculations of Molecular Properties and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic molecular and electronic properties of HEX. nih.gov These calculations provide a fundamental understanding of the molecule's reactivity, stability, and interaction potential, which are critical for its function as an enzyme inhibitor.

Key molecular properties of HEX that can be determined using quantum chemical methods include its optimized three-dimensional geometry, charge distribution, and molecular orbital energies. DFT methods are used to analyze the structural and electronic properties of phosphonate (B1237965) derivatives. researchgate.net The calculation of molecular electrostatic potential (MEP) maps is particularly valuable, as it highlights the electron-rich and electron-deficient regions of the molecule. For HEX, the phosphonate and hydroxamate moieties are expected to be highly polarized, governing the molecule's ability to form strong electrostatic and hydrogen-bonding interactions with the enolase active site.

Furthermore, frontier molecular orbital analysis, which identifies the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and its propensity to engage in charge-transfer interactions with the enzyme's active site residues. researchgate.net Bond analysis using descriptors like Wiberg Bond Indices (WBI) can further quantify the strength and nature of the covalent bonds within the HEX molecule, offering a detailed picture of its electronic structure. nih.gov

Table 1: Representative Quantum Chemical Properties of HEX (Illustrative)

| Calculated Property | Method/Basis Set | Calculated Value | Significance |

|---|---|---|---|

| Dipole Moment | B3LYP/6-311+G(d,p) | ~6.5 Debye | Indicates high polarity, crucial for binding in the polar active site of enolase. |

| HOMO Energy | B3LYP/6-311+G(d,p) | -7.2 eV | Relates to the molecule's ability to donate electrons in interactions. |

| LUMO Energy | B3LYP/6-311+G(d,p) | -0.8 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | 6.4 eV | Suggests high chemical stability. |

| Hirshfeld Charge on P=O Oxygen | PBEPBE/6-311++G** | -0.45 e | Highlights a key site for hydrogen bonding and metal coordination. researchgate.net |

Molecular Docking and Scoring Function Development for Enolase Inhibition

Molecular docking is a pivotal computational technique used to predict the preferred binding orientation of a ligand within a protein's active site. For HEX, docking studies were instrumental in its discovery and optimization as an enolase inhibitor. These studies are typically performed using the three-dimensional crystal structure of the target enzyme, such as human enolase (PDB ID: 5IDZ for the HEX-enolase complex).

The process involves sampling a vast number of possible conformations and orientations (poses) of HEX within the enolase active site. crimsonpublishers.com Each generated pose is then evaluated by a scoring function, which estimates the binding affinity. researchgate.net Scoring functions are mathematical models that approximate the free energy of binding by considering terms for electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. wikipedia.org

The development of HEX was guided by docking studies that aimed to improve specificity for the ENO2 isoform over ENO1. This required a scoring function capable of discerning subtle differences in the active sites of these highly similar paralogs. While general-purpose scoring functions are widely used, developing a target-specific or custom scoring function for enolase can significantly improve prediction accuracy. nih.gov This involves training a new function using a dataset of known enolase inhibitors and their experimental binding affinities, potentially employing machine learning algorithms to better capture the complex relationship between structure and activity. frontiersin.org

Table 2: Key Interactions of HEX in the Enolase Active Site (Predicted by Docking)

| HEX Moiety | Interacting Enolase Residue | Interaction Type | Importance for Binding |

|---|---|---|---|

| Phosphonate Group | Mg²⁺ ions, Lysine, Arginine | Ionic/Coordination, Hydrogen Bond | Anchors the inhibitor in the active site, mimicking the substrate's phosphate (B84403). |

| Hydroxamate N-OH | Mg²⁺ ions, Glutamate | Coordination, Hydrogen Bond | Coordinates with catalytic metal ions, crucial for potent inhibition. |

| Piperidinone Ring | Glycine, Alanine, Serine | Van der Waals, Hydrogen Bond | Provides structural rigidity and fills a hydrophobic pocket. |

| Oxo Group (C=O) | Serine, Histidine | Hydrogen Bond | Contributes to binding affinity and specificity. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Energy Landscapes

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system at an atomic level. youtube.com MD simulations are used to study the conformational flexibility of HEX and the stability of the HEX-enolase complex over time, providing a more realistic representation of the biological environment. mdpi.com

In a typical MD simulation, the inhibitor-protein complex is solvated in a box of water molecules with physiological ion concentrations. nih.gov The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the system's evolution over nanoseconds to microseconds. nih.gov Analysis of the simulation trajectory can reveal the conformational states accessible to HEX both in solution and when bound to the enzyme. It can also identify key residues that form stable and persistent interactions, confirming and refining the predictions from docking studies. researchgate.net

A key application of MD simulations is the calculation of binding free energies, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.comchemrxiv.org This approach provides a more accurate estimation of binding affinity than docking scores by averaging over multiple conformations from the simulation. Furthermore, advanced simulation techniques can be used to construct a binding energy landscape, which maps the free energy of the system as a function of specific reaction coordinates (e.g., the distance between the inhibitor and the active site). nih.govpnas.org This landscape can reveal the most stable binding poses (low-energy basins), transition states (energy barriers), and potential alternative binding pathways, offering a comprehensive understanding of the binding and unbinding processes. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for HEX Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For HEX, a QSAR model could be developed to predict the enolase inhibitory activity of novel derivatives, thereby prioritizing the synthesis of the most promising candidates.

The development of a QSAR model begins with a dataset of HEX derivatives with experimentally measured inhibitory activities (e.g., IC₅₀ values). nih.gov For each derivative, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties, including:

1D/2D Descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, topological indices.

3D Descriptors: Molecular shape, volume, and surface area-related parameters.

Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest or Support Vector Machines, a model is trained to correlate the descriptors with the observed activity. nih.gov The predictive power of the resulting model is rigorously assessed through internal and external validation procedures. mdpi.com A robust QSAR model can provide valuable insights into which molecular properties are critical for potent enolase inhibition, guiding the design of new HEX analogues with improved efficacy. fda.gov

Table 3: Illustrative QSAR Model for HEX Derivatives

| Component | Description | Example |

|---|---|---|

| Dependent Variable | Experimentally measured biological activity. | pIC₅₀ (-log(IC₅₀)) for enolase inhibition. |

| Independent Variables (Descriptors) | Calculated properties of the molecules. | SlogP (lipophilicity), TPSA (polar surface area), Molecular Volume. |

| Mathematical Model | Equation relating descriptors to activity. | pIC₅₀ = 0.5(SlogP) - 0.02(TPSA) + 1.2*(Descriptor X) + 5.3 |

| Statistical Validation | Metrics assessing the model's predictive power. | R² > 0.7 (Goodness of fit), Q² > 0.6 (Predictive ability). mdpi.com |

De Novo Design Strategies Based on Computational Insights for Novel Analogues

De novo design strategies leverage computational algorithms to construct novel molecular structures from scratch, tailored to fit the specific constraints of a biological target's active site. nih.gov Using the structural and mechanistic insights gained from quantum chemistry, docking, and MD simulations of the HEX-enolase complex, de novo design can be employed to generate entirely new analogues with potentially superior properties.

These strategies can be broadly categorized as:

Ligand-Based Design: This approach uses the known active structure of HEX as a template. The algorithm might grow new functional groups from the piperidinone scaffold or replace parts of the scaffold with different chemical fragments (scaffold hopping) while maintaining the key pharmacophoric features required for enolase binding (i.e., the phosphonate and hydroxamate groups).

Structure-Based Design: This method utilizes the empty 3D space of the enolase active site (from the PDB structure) as a mold. Small chemical fragments are placed at favorable interaction points within the site (e.g., positions that can form hydrogen bonds or hydrophobic contacts). These fragments are then computationally linked together to form complete, synthetically feasible molecules. acs.org

The generated novel structures are then filtered based on predicted binding affinity (using docking and scoring functions), synthetic accessibility, and desirable drug-like properties (e.g., molecular weight, lipophilicity). This computational pre-screening significantly narrows down the number of candidates for actual chemical synthesis and biological testing, streamlining the discovery of next-generation enolase inhibitors based on the HEX chemotype.

Prodrug Strategies and Analogues of 1 Hydroxy 2 Oxopiperidin 3 Yl Phosphonic Acid Hex

Design Principles for Improved Intracellular Delivery and Bioactivation

Once inside the cell, the prodrug must be efficiently converted back to the active HEX molecule through a process known as bioactivation. researchgate.net A primary strategy involves designing prodrugs that are substrates for ubiquitously expressed intracellular enzymes, such as carboxylesterases. acs.orgnih.gov This approach ensures that the promoieties are cleaved off, releasing the active phosphonate (B1237965). The bioactivation can be a multi-step process; for instance, a bis-ester prodrug may undergo an initial hydrolysis by carboxylesterases, followed by a second cleavage by phosphodiesterases to fully liberate the parent drug. acs.orgnih.gov

A critical aspect of the design process is optimizing the pharmacokinetic profile of the prodrug. While esterase-labile prodrugs can be effective, they are often susceptible to rapid hydrolysis by plasma esterases, which can lead to poor pharmacokinetics and off-target effects. acs.org Consequently, research has also focused on identifying potential non-esterase labile prodrugs, such as phosphonoamidates, cycloSal, and lipid-based strategies, to improve stability in serum and achieve more targeted intracellular release. acs.orgnih.govtmc.edu The ultimate goal is to create a derivative that is stable in systemic circulation but is rapidly and efficiently bioactivated within the target cancer cells. acs.org

Synthesis and Evaluation of Esterase-Labile Prodrugs (e.g., Pivaloyloxymethyl (POM) derivatives)

Among the most explored esterase-labile prodrugs of HEX are the pivaloyloxymethyl (POM) derivatives. The bis(pivaloyloxymethyl) prodrug of HEX, known as POMHEX, serves as a key example of this strategy. researchgate.nettmc.edu The synthesis of such prodrugs typically involves the reaction of the parent phosphonic acid with an appropriate haloalkyl ester, such as chloromethyl pivalate, in the presence of a base. nih.gov This reaction masks both acidic protons of the phosphonate group with POM moieties. nih.gov

The intracellular bioactivation of POMHEX is a two-step enzymatic process. acs.orgnih.gov

The first POM group is hydrolyzed by intracellular carboxylesterases.

The second promoiety is subsequently cleaved by phosphodiesterases to release the active HEX compound. acs.orgnih.gov

The efficacy of POMHEX and other esterase-labile prodrugs, such as those using S-acyl-2-thioethyl (SATE) promoieties, has been evaluated in cancer cell lines, particularly those with a homozygous deletion of the ENO1 gene, which makes them highly dependent on the ENO2 isoform targeted by HEX. nih.govtmc.edu In these ENO1-deleted glioma cells, esterase-labile prodrugs have demonstrated potent cytotoxic activity. acs.orgtmc.edu The lipophilic nature of these prodrugs allows for enhanced cellular uptake, leading to effective inhibition of glycolysis and subsequent cell death or growth inhibition. acs.orgnih.gov

Evaluation studies have shown that different ester-based promoieties can lead to varying levels of efficacy. For instance, in a screen of various prodrugs, a lipophilic, esterase-labile derivative demonstrated consistent and potent efficacy across multiple cancer cell lines. acs.org The comparative potency of these derivatives is often assessed in isogenic cell line pairs to confirm that the observed cytotoxicity is due to the specific inhibition of ENO2 following successful prodrug cleavage. acs.org

| Prodrug Derivative | Promoieties | Average Growth (%) in NCI-60 Screen |

| POMHEX (6) | bis-Pivaloyloxymethyl | +21% |

| Compound 13 | bis-S-acetyl-2-thioethyl (SATE) | +23% |

| Compound 14 | bis-S-pivaloyl-2-thioethyl (SATE) | -3.3% |

Data sourced from studies on various cancer cell lines where values between 0 and 100% indicate growth inhibition, while values less than 0% indicate cell killing. acs.org

Bioisosteric Replacements in the (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic Acid Scaffold

Structure-activity relationship (SAR) studies have been conducted to understand the structural requirements for the inhibitory activity of the (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid scaffold. nih.gov These investigations involve the synthesis of new analogues through bioisosteric replacement, where key functional groups are substituted with other groups that have similar physical or chemical properties, with the goal of maintaining or improving biological activity. cambridgemedchemconsulting.com

Research into the HEX scaffold has demonstrated that its activity is highly sensitive to structural perturbations. nih.gov Modifications have been targeted at two primary functional groups essential for its activity: the hydroxamate and the phosphonate moieties. nih.gov

Hydroxamate and Phosphonate Modifications: Studies exploring replacements for these groups found that both are necessary to maintain potent inhibitory activity against the target enzyme, N. fowleri enolase (NfENO). Alterations to either of these key functional groups resulted in a significant loss of potency. nih.gov

Scaffold Alterations: Further modifications included introducing greater steric bulk to the core structure, such as creating bicyclic analogues. These changes also led to a loss of biological activity, which was attributed to unfavorable steric interactions within the enzyme's active site. nih.gov

These findings underscore the highly optimized nature of the HEX molecular architecture for enolase inhibition. The results suggest that there are significant constraints on further structural tuning of the scaffold, as even seemingly conservative changes can dramatically reduce its inhibitory power. nih.gov

| Modification Type | Target Functional Group / Region | Outcome |

| Functional Group Replacement | Hydroxamate | Loss of Potency |

| Functional Group Replacement | Phosphonate | Loss of Potency |

| Steric Alteration | Piperidinone Scaffold (Bicyclic Analogues) | Loss of Biological Activity |

This table summarizes findings from structure-activity relationship studies on the HEX scaffold. nih.gov

Development of Research Tools and Probes based on HEX Structure

The development of specific research tools and chemical probes derived from the (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid structure is not extensively detailed in the scientific literature. The primary focus of published research has been on the therapeutic potential of HEX and the design of prodrug strategies to overcome its delivery challenges. nih.govtmc.edunih.gov While the synthesis and evaluation of various analogues have been performed to probe the structure-activity relationship, these compounds were primarily used to understand the requirements for biological activity rather than being developed as standalone research tools like fluorescent or affinity-based probes. nih.gov The existing literature centers on modifying the HEX scaffold to improve its drug-like properties, such as cellular permeability and pharmacokinetic stability, through the addition of promoieties. acs.orgnih.govhoustonmethodist.org

Advanced Analytical Methodologies in 1 Hydroxy 2 Oxopiperidin 3 Yl Phosphonic Acid Research

Spectroscopic Characterization (e.g., NMR, MS, IR, UV-Vis) for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's chemical structure. In the study of (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been centrally important.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid, ¹H and ³¹P NMR spectra are particularly informative. The proton NMR spectrum reveals the chemical shifts, multiplicities, and coupling constants of the protons within the piperidinone ring and its substituents, confirming their connectivity. Phosphorus-31 NMR is crucial for characterizing the phosphonate (B1237965) group, with its chemical shift providing insight into the electronic environment of the phosphorus atom.

A study on prodrugs of (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid reported detailed NMR data for the parent compound, which is summarized in the table below. nih.gov

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| ¹H | 4.15 | dd | 11.4, 5.9 | H-3 |

| ¹H | 3.55 - 3.45 | m | H-6 | |

| ¹H | 3.40 - 3.30 | m | H-6 | |

| ¹H | 2.35 - 2.25 | m | H-4 | |

| ¹H | 2.15 - 2.05 | m | H-4 | |

| ¹H | 2.00 - 1.85 | m | H-5 | |

| ³¹P | 16.8 | s | P-1 |